molecular formula C12H19N5O B2847342 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1797715-14-0

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)cyclopropanecarboxamide

Cat. No. B2847342
CAS RN: 1797715-14-0
M. Wt: 249.318
InChI Key: BSRMZIXBHOJOKV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “N-(2,4-bis(dimethylamino)pyrimidin-5-yl)cyclopropanecarboxamide” are not available, studies on similar compounds provide some insights. For instance, a study on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents showed that nucleophilic attack on pyrimidines was highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .

Scientific Research Applications

Photophysical Properties and pH-Sensing

Pyrimidine-phthalimide derivatives have been synthesized and characterized for their unique photophysical properties, including solid-state fluorescence emission and positive solvatochromism. These derivatives act as donor–π–acceptor (D–π–A) compounds, showcasing different HOMO–LUMO gaps and variable red-shifted emission in their solid state, which can be effectively tuned by rational molecular design. Their potential as colorimetric pH sensors and logic gates for specific applications is noteworthy, due to their reversible protonation causing dramatic color changes (Yan et al., 2017).

Antimicrobial Activity

Some novel pyrimidine-triazole derivatives have been synthesized and their structures confirmed by spectroscopic techniques. These compounds were investigated for antimicrobial activity against selected bacterial and fungal strains, showing significant activity in different organic solvents. This indicates their potential use in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Antioxidant Agents

The synthesis of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives and their evaluation as potent antioxidant agents highlight the potential of pyrimidine derivatives in combating oxidative stress. These findings suggest their applicability in designing antioxidant therapies (Vartale et al., 2016).

Antitumor Activity

Novel bis-pyrimidine based dimetallic Ru(II) complexes have shown promising antitumor activity in human non-small cell lung cancer via a p53-dependent pathway. This opens up new avenues for cancer therapy, showcasing the potential of pyrimidine derivatives as chemotherapeutic agents (Bhatti et al., 2019).

Mechanism of Action

The mechanism of action of “N-(2,4-bis(dimethylamino)pyrimidin-5-yl)cyclopropanecarboxamide” is not explicitly mentioned in the available literature .

properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-16(2)10-9(14-11(18)8-5-6-8)7-13-12(15-10)17(3)4/h7-8H,5-6H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRMZIXBHOJOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2CC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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